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molecular formula C6H11NO2 B2838300 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine CAS No. 384330-36-3

5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine

Cat. No. B2838300
M. Wt: 129.159
InChI Key: XQICQNFSVCHSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772301B2

Procedure details

A solution of 1,4-oxazepan-5-one (1 g, 8.7 mmol) and (CH3)3O+BF4− (1.9 g, 12.8 mmol) in DCM (30 mL) was stirred at room temperature for 20 h. The reaction mixture was then poured into water (60 mL) and extracted with DCM (2×50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate. After filtration and concentration, the crude product was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
(CH3)3O BF4−
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:7][CH2:6][C:5](=[O:8])[NH:4][CH2:3][CH2:2]1.O.[CH2:10](Cl)Cl>>[CH3:10][O:8][C:5]1[CH2:6][CH2:7][O:1][CH2:2][CH2:3][N:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CCNC(CC1)=O
Name
(CH3)3O BF4−
Quantity
1.9 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the crude product was used for the next step without further purification

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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